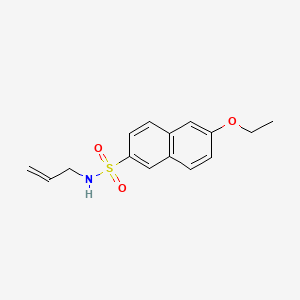

N-allyl-6-ethoxy-2-naphthalenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

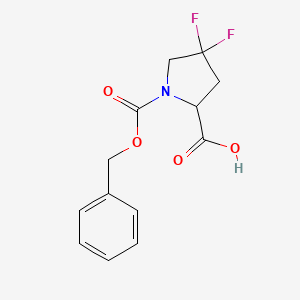

N-allyl-6-ethoxy-2-naphthalenesulfonamide is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Sensing Applications

Naphthalene diimides (NDIs), closely related to N-allyl-6-ethoxy-2-naphthalenesulfonamide, are pivotal in supramolecular chemistry due to their ability to engage in π-π interactions, forming host-guest complexes. These complexes are fundamental in developing molecular switches, ion channels, and sensors. NDIs have been utilized to design catenanes and rotaxanes, which are molecular machines capable of mechanical motion, highlighting their potential in creating nanoscale devices. Additionally, their application extends to the construction of gelators for sensing aromatic systems and catalysis through anion-π interactions, illustrating their role in developing novel catalytic strategies and sensory technologies (M. Kobaisi et al., 2016).

Environmental Remediation

Naphthalenesulfonates, derivatives similar to this compound, are of environmental concern due to their presence in aquatic systems. The ozonation combined with ultraviolet (UV) radiation has been explored for the degradation of these compounds, significantly reducing their concentration in water. This method's effectiveness in mineralizing naphthalenesulfonates underscores its potential for remediating water bodies contaminated with such organic pollutants. The process not only degrades naphthalenesulfonates but also reduces the overall organic carbon content, indicating a move towards complete mineralization and demonstrating the applicability of advanced oxidation processes in environmental clean-up efforts (Y. H. Chen et al., 2002).

Material Science

In material science, naphthalene diimides have been investigated for their electronic and photophysical properties, making them suitable for applications in solar cells and artificial photosynthesis. Their ability to absorb and emit light across the visible spectrum, coupled with high electron mobility, makes them excellent candidates for organic photovoltaics and light-harvesting systems. This research area's progress underscores the potential of naphthalene derivatives in developing renewable energy technologies and sustainable materials (N. Sakai et al., 2010).

Advanced Polymerization Techniques

Naphthalene-based ligands have also found application in catalysis, specifically in the polymerization of ethylene to produce polyethylene. The unique electronic properties of naphthalene derivatives, when used as ligands in palladium and nickel catalysts, have led to highly efficient catalytic systems. These systems exhibit remarkable activity in ethylene polymerization, indicating the role of naphthalene derivatives in advancing polymer science and engineering. This application is crucial for developing new materials with tailored properties for industrial and commercial use (Zixia Wu et al., 2016).

Properties

IUPAC Name |

6-ethoxy-N-prop-2-enylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-9-16-20(17,18)15-8-6-12-10-14(19-4-2)7-5-13(12)11-15/h3,5-8,10-11,16H,1,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYZEGPNHHVKKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2725659.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)

![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725664.png)

![1-benzyl-N-(2-chlorobenzyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725666.png)

![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

![1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-3-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2725674.png)